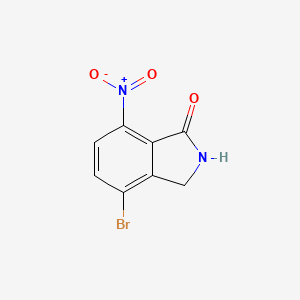

4-Bromo-7-nitroisoindolin-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-nitro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3/c9-5-1-2-6(11(13)14)7-4(5)3-10-8(7)12/h1-2H,3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYRRWFXNSLCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765948-99-0 | |

| Record name | 4-bromo-7-nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the CAS number for 4-Bromo-7-nitroisoindolin-1-one?

CAS Number: 765948-99-0[1]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-7-nitroisoindolin-1-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, potential therapeutic relevance as a PARP inhibitor, relevant biological pathways, and generalized experimental protocols for its synthesis and evaluation.

Introduction

This compound belongs to the isoindolinone class of compounds, a scaffold that has garnered significant attention in pharmaceutical research due to its diverse biological activities. The presence of both a bromine atom and a nitro group on the isoindolinone core suggests its potential as a modulator of biological processes, particularly in the realm of oncology. The isoindolinone structure is recognized for its similarity to the nicotinamide moiety of NAD+, making it a prime candidate for the development of poly(ADP-ribose) polymerase (PARP) inhibitors.

Chemical and Physical Properties

While specific, experimentally determined physical properties for this compound are not widely published, general characteristics can be inferred from its structure and related compounds.

| Property | Value |

| CAS Number | 765948-99-0[1] |

| Molecular Formula | C₈H₅BrN₂O₃ |

| InChI | InChI=1S/C8H5BrN2O3/c9-5-1-2-6(11(13)14)7-4(5)3-10-8(7)12/h1-2H,3H2,(H,10,12)[1] |

Therapeutic Potential: PARP Inhibition

The isoindolinone scaffold is a key feature in a number of potent PARP inhibitors. PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

While direct quantitative data on the PARP inhibitory activity of this compound is not publicly available, the data for other isoindolinone-based PARP inhibitors suggest its potential in this area. The following table presents IC50 values for established PARP inhibitors to provide context.

| Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) |

| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7[2] |

| Olaparib | HCC1937 | Breast Cancer | BRCA1 mutant | ~96[2] |

| Rucaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 2.3[2] |

| Niraparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 3.2[2] |

| Talazoparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | ~0.13[2] |

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

The anticipated mechanism of action for this compound is the inhibition of PARP1, thereby disrupting the base excision repair (BER) pathway for single-strand DNA breaks. The following diagram illustrates the central role of PARP1 in this process.

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 4-Bromoisoindolin-1-one (Precursor)

This protocol is adapted from known procedures for the synthesis of 4-bromoisoindolin-1-one.

-

Materials: 3-bromo-2-(bromomethyl)benzoyl bromide, tetrahydrofuran (THF), aqueous ammonia.

-

Procedure:

-

Dissolve 3-bromo-2-(bromomethyl)benzoyl bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of aqueous ammonia to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-bromoisoindolin-1-one.

-

Step 2: Nitration of 4-Bromoisoindolin-1-one

This is a generalized procedure for the nitration of an aromatic ring.

-

Materials: 4-bromoisoindolin-1-one, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

Carefully add 4-bromoisoindolin-1-one to chilled concentrated sulfuric acid with stirring.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a nitrating mixture (a pre-mixed and chilled solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the crude this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

-

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against PARP1.[3][4][5]

-

Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-HRP and a chemiluminescent substrate. The light produced is proportional to PARP1 activity.

-

Materials:

-

Histone-coated 96-well plates

-

Recombinant human PARP1 enzyme

-

Activated DNA

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)

-

This compound (test compound)

-

Known PARP inhibitor (e.g., Olaparib) as a positive control

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control in assay buffer.

-

To the wells of the histone-coated plate, add the assay buffer, activated DNA, and the test compound or control at various concentrations.

-

Initiate the reaction by adding the PARP1 enzyme and biotinylated NAD+ mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Wash the plate multiple times with the wash buffer to remove unbound reagents.

-

Add a solution of streptavidin-HRP to each well and incubate at room temperature (e.g., 30 minutes).

-

Wash the plate again to remove unbound streptavidin-HRP.

-

Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of this compound as a potential PARP inhibitor.

Conclusion

This compound is a compound of significant interest for researchers in oncology and medicinal chemistry. Its structural features suggest a high likelihood of activity as a PARP inhibitor. While specific biological data for this compound is not yet in the public domain, this guide provides the foundational information and generalized protocols necessary for its synthesis and evaluation. Further research is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 4-Bromo-7-nitroisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for 4-Bromo-7-nitroisoindolin-1-one, a compound of interest in contemporary chemical research and pharmaceutical development.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. These data points are critical for a range of applications, from reaction stoichiometry to analytical characterization.

| Parameter | Value |

| Molecular Formula | C8H5BrN2O3 |

| Molecular Weight | 257.04 g/mol [1] |

The isoindolin-1-one scaffold is a significant structural motif present in numerous natural products and synthetic molecules that exhibit a wide array of biological activities.[1] As a functionalized derivative, this compound's chemical nature is influenced by the electron-withdrawing effects of the 7-nitro group and the lactam's carbonyl function.[1] This electronic characteristic governs its reactivity in various aromatic substitution reactions.[1]

The carbon-bromine bond at the C-4 position is a primary site for nucleophilic aromatic substitution, often facilitated by transition-metal catalysis.[1] The bromine atom serves as an effective leaving group, particularly in palladium-catalyzed cross-coupling reactions, making it a versatile building block in organic synthesis.[1]

References

Navigating the Solubility Landscape of 4-Bromo-7-nitroisoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Bromo-7-nitroisoindolin-1-one is a substituted isoindolinone, a scaffold that appears in a variety of biologically active molecules. The presence of a bromine atom and a nitro group suggests potential for further functionalization and modulation of its physicochemical properties. Understanding its solubility is a fundamental first step in the preclinical development process, influencing formulation strategies, and the design of in vitro and in vivo assays. This guide serves as a practical resource for researchers initiating studies with this compound.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in DMSO and other organic solvents has not been publicly reported. To facilitate comparative analysis and to provide a template for future studies, the following table presents a hypothetical data set. Researchers are strongly encouraged to determine the experimental solubility of their specific batch of the compound.

Table 1: Hypothetical Solubility of this compound at 25°C

| Solvent | Molarity (mol/L) | Concentration (mg/mL) | Qualitative Description |

| Dimethyl Sulfoxide (DMSO) | > 0.1 | > 25.7 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 0.05 - 0.1 | 12.8 - 25.7 | Soluble |

| Dichloromethane (DCM) | 0.01 - 0.05 | 2.6 - 12.8 | Sparingly Soluble |

| Ethanol | < 0.01 | < 2.6 | Slightly Soluble |

| Methanol | < 0.01 | < 2.6 | Slightly Soluble |

| Acetonitrile | < 0.01 | < 2.6 | Slightly Soluble |

| Water | < 0.001 | < 0.26 | Insoluble |

Note: The data presented in this table is for illustrative purposes only and is not based on experimental results.

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method.[1][2][3][4][5]

Materials

-

This compound (solid, high purity)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Other organic solvents (e.g., DMF, DCM, Ethanol, Methanol, Acetonitrile), analytical grade

-

Deionized water

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer[6][7][8][9]

Procedure: Shake-Flask Method

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Solvent Addition: To each vial, add a known volume of the respective solvent (e.g., 1 mL of DMSO, 1 mL of DMF, etc.).

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials to pellet the remaining solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant using a syringe.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometry method.[6][7][8][9] A pre-established calibration curve of the compound in the same solvent system is required for accurate quantification.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. As research into the biological activity of this compound progresses, it is anticipated that its molecular targets and downstream effects will be elucidated.

The logical relationship in the context of its preclinical evaluation follows a standard drug discovery pipeline, where solubility determination is a critical early step.

Conclusion

While the definitive solubility profile of this compound awaits experimental determination, this guide provides the necessary framework for researchers to undertake this crucial analysis. By following the detailed protocols and utilizing the provided templates for data organization and workflow visualization, scientists and drug development professionals can ensure a robust and standardized approach to characterizing this promising compound. The generation of accurate solubility data will be instrumental in advancing the understanding of its therapeutic potential.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. bioassaysys.com [bioassaysys.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. pharmtech.com [pharmtech.com]

Unraveling the Therapeutic Potential of 4-Bromo-7-nitroisoindolin-1-one: A Putative Mechanism of Action

For Immediate Release

Disclaimer: Scientific inquiry into the specific biological activities of 4-Bromo-7-nitroisoindolin-1-one is currently in its nascent stages. As of the latest literature review, no definitive, peer-reviewed studies detailing the precise mechanism of action for this compound have been published. This document, therefore, presents a putative mechanism of action based on the well-documented biological activities of the core isoindolin-1-one scaffold and related nitro-substituted aromatic compounds. The proposed pathways and experimental designs are intended to serve as a foundational guide for researchers and drug development professionals investigating this and similar molecules.

Executive Summary

The isoindolin-1-one scaffold is a "privileged structure" in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds with therapeutic potential across oncology, inflammation, and infectious diseases. The addition of a bromine atom and a nitro group to this core structure in this compound is anticipated to modulate its electronic properties and biological activity, potentially creating a novel therapeutic agent. This whitepaper explores the hypothetical mechanism of action of this compound by dissecting the established roles of its constituent chemical moieties. We propose that its primary modes of action could involve the inhibition of key cellular kinases, modulation of inflammatory pathways, and induction of oxidative stress, leading to anticancer and antimicrobial effects.

The Isoindolin-1-one Core: A Foundation for Diverse Biological Activity

The isoindolin-1-one framework is a versatile template for drug design, with derivatives demonstrating a broad spectrum of pharmacological activities.[1] These include anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1] A significant body of research has focused on the potential of isoindolin-1-one derivatives as kinase inhibitors.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Putative Anticancer Mechanism:

One of the most promising avenues of investigation for isoindolin-1-one derivatives is their potential to inhibit Cyclin-Dependent Kinases (CDKs).[2] CDKs are central to the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. For instance, a library of 48 isoindolinones was virtually screened, showing high binding affinity for CDK7, a key regulator of transcription and cell cycle progression.[2]

The Role of the Nitro Group: Inducing Cellular Stress

The presence of a nitro group on the aromatic ring is a common feature in many antimicrobial and anticancer agents.[3][4] The strong electron-withdrawing nature of the nitro group can render the molecule susceptible to enzymatic reduction within cells, leading to the formation of reactive nitrogen species. These reactive species can induce oxidative and nitrosative stress, damaging cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death. This mechanism is particularly effective against anaerobic bacteria and hypoxic cancer cells.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

Exploring the Biological Activity of Substituted Isoindolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted isoindolinones represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted isoindolinones, with a particular focus on their roles as anticancer agents through the inhibition of Poly(ADP-ribose) polymerase (PARP) and the disruption of the MDM2-p53 protein-protein interaction.

Introduction to Substituted Isoindolinones

The isoindolinone scaffold is a bicyclic structure containing a fused benzene ring and a γ-lactam ring. This core structure serves as a privileged scaffold in drug discovery, allowing for substitutions at various positions to modulate pharmacological activity. The inherent drug-like properties of this scaffold have led to the development of numerous derivatives with potent and selective biological effects.

Key Biological Activities and Therapeutic Targets

Substituted isoindolinones have demonstrated efficacy in several therapeutic areas, most notably in oncology. Two of the most well-documented mechanisms of action are the inhibition of PARP enzymes and the antagonism of the MDM2-p53 interaction.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, are crucial enzymes in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[1] Several isoindolinone-based PARP inhibitors have been developed, demonstrating potent enzymatic and cellular activity.[2]

MDM2-p53 Interaction Inhibition

The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest, apoptosis, and DNA repair. Murine double minute 2 (MDM2) is a key negative regulator of p53, promoting its degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Substituted isoindolinones have been designed to mimic the interaction of p53 with MDM2, thereby blocking this interaction, stabilizing p53, and reactivating its downstream signaling pathways.[3][4]

Quantitative Bioactivity Data

The following tables summarize the in vitro activity of representative substituted isoindolinones against their respective targets and in various cancer cell lines.

Table 1: Isoindolinone Derivatives as PARP1 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| NMS-P515 | PARP-1 | 16 | - | [1] |

| Isoindolinone Derivative | PARP1 | Single-digit nM | - | |

| Olaparib (Reference) | PARP1 | 5 | - | |

| Rucaparib (Reference) | PARP1 | 7 | - | [5] |

| Talazoparib (Reference) | PARP1 | 1 | - | [5] |

Table 2: Isoindolinone Derivatives as MDM2-p53 Interaction Inhibitors

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| (-)-10a | MDM2-p53 | 0.044 | - | [6] |

| 74a | MDM2-p53 | 0.17 | - | [3][4] |

| 74 | MDM2-p53 | 0.23 | - | [3][4][7] |

| NU8231 | MDM2-p53 | 5.3 | SJSA | [7] |

Table 3: Cytotoxicity of Isoindolinone Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 7 | A549 | Lung Cancer | 19.41 | [8] |

| Compound 6 (from Ser) | A549 | Lung Cancer | 0.001 | [9] |

| Compound 7 (from Lys) | U373 | Glioblastoma | 0.007 | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative substituted isoindolinone and for key biological assays used to evaluate their activity.

General Synthesis of Substituted Isoindolinones

A common method for the synthesis of isoindolinone derivatives is the one-pot reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and an alcohol.[10]

Materials:

-

2-benzoylbenzoic acid

-

Chlorosulfonyl isocyanate

-

Trifluoroacetic acid (catalytic amount)

-

Dichloromethane (DCM)

-

Appropriate alcohol (e.g., ethanol, methanol)

Procedure:

-

To a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of trifluoroacetic acid in dichloromethane, add chlorosulfonyl isocyanate (1.1 eq).

-

Stir the mixture at room temperature for 2 hours.

-

Add the corresponding alcohol (e.g., 1 mL of ethanol).

-

Continue stirring at room temperature for 1 hour.

-

Remove the volatiles under reduced pressure.

-

The resulting residue can be purified by column chromatography.[10]

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.

Materials:

-

96-well plate pre-coated with histones

-

Recombinant human PARP1 enzyme

-

Activated DNA

-

Biotinylated NAD+

-

Assay buffer

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Test isoindolinone compounds

Procedure:

-

Prepare serial dilutions of the test isoindolinone compounds.

-

To the histone-coated wells, add the assay buffer, activated DNA, biotinylated NAD+, and the test compound or vehicle control.

-

Initiate the reaction by adding the PARP1 enzyme.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the wells and add Streptavidin-HRP.

-

Incubate for 30 minutes at room temperature.

-

Wash the wells and add the chemiluminescent substrate.

-

Immediately measure the luminescence using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.[11][12]

MDM2-p53 Interaction Assay (ELISA)

This enzyme-linked immunosorbent assay (ELISA) is used to screen for inhibitors of the MDM2-p53 interaction.

Materials:

-

96-well microplate coated with MDM2 protein

-

p53 protein

-

Anti-p53 antibody conjugated to horseradish peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., sulfuric acid)

-

Test isoindolinone compounds

Procedure:

-

Prepare serial dilutions of the test isoindolinone compounds.

-

Add the test compounds or vehicle control to the MDM2-coated wells.

-

Add p53 protein to all wells and incubate to allow binding.

-

Wash the wells to remove unbound p53.

-

Add the anti-p53-HRP antibody and incubate.

-

Wash the wells to remove unbound antibody.

-

Add the TMB substrate and incubate until a color develops.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.[13][14]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, C6)

-

Cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test isoindolinone compounds

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test isoindolinone compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[15][16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of substituted isoindolinones. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Conclusion and Future Directions

Substituted isoindolinones have proven to be a rich source of biologically active compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to potently and selectively inhibit key targets such as PARP and the MDM2-p53 interaction underscores their importance in the development of novel anticancer agents. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this promising class of molecules. Future research will likely focus on the optimization of existing isoindolinone scaffolds to improve their pharmacokinetic and pharmacodynamic properties, as well as the exploration of novel biological targets to expand their therapeutic applications. The continued investigation into the structure-activity relationships of these compounds will be crucial for the rational design of next-generation isoindolinone-based drugs.

References

- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [ourarchive.otago.ac.nz]

- 4. Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. MDM2-p53 protein-protein interaction inhibitors: a-ring substituted isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. mybiosource.com [mybiosource.com]

- 14. bioelsa.com [bioelsa.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

Spectroscopic Characterization of 4-Bromo-7-nitroisoindolin-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the chemical structure and purity of 4-Bromo-7-nitroisoindolin-1-one. Due to the limited availability of specific experimental spectra for this compound in the public domain, this guide outlines the expected spectroscopic data based on its known structure and provides detailed, generalized experimental protocols for obtaining such data.

Compound Profile

| Compound Name | This compound |

| CAS Number | 765948-99-0[1] |

| Molecular Formula | C₈H₅BrN₂O₃ |

| Molecular Weight | 257.04 g/mol [1] |

| Chemical Structure | Br-C1=C(C(N-C-C2)=O)C2=CC=C1N(=O)=O (SMILES representation) |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.5 - 8.5 | Doublet | ~8-9 |

| Aromatic-H | 7.5 - 8.5 | Doublet | ~8-9 |

| CH₂ | 4.0 - 5.0 | Singlet | N/A |

| NH | 8.0 - 9.5 | Broad Singlet | N/A |

Note: The exact chemical shifts of the aromatic protons are difficult to predict without experimental data due to the complex interplay of the electron-withdrawing effects of the nitro and bromo groups and the lactam ring.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-H | 120 - 140 |

| Aromatic Quaternary C | 130 - 150 |

| CH₂ | 40 - 50 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Lactam) | 1680 - 1720 | Strong |

| N-O Stretch (Asymmetric) | 1500 - 1550 | Strong |

| N-O Stretch (Symmetric) | 1330 - 1370 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z Ratio | Notes |

| [M]⁺ | 256/258 | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br and ⁸¹Br) |

| [M-NO₂]⁺ | 210/212 | Fragment corresponding to the loss of a nitro group |

| [M-Br]⁺ | 177 | Fragment corresponding to the loss of a bromine atom |

| [M-CO]⁺ | 228/230 | Fragment corresponding to the loss of carbon monoxide |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton attachments.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[2]

-

Injection: Introduce the sample into the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam to induce ionization and fragmentation.[3]

-

Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer.[3][4]

-

Detection: Detect the ions and generate a mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Blank Measurement: Record a baseline spectrum using the pure solvent.

-

Data Acquisition: Measure the absorbance of the sample solution over a range of wavelengths, typically from 200 to 800 nm. Nitroaromatic compounds are known to absorb in the UV-Vis region.[5][6]

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Caption: Logical flow of data interpretation from various spectroscopic techniques to confirm the chemical structure.

References

- 1. This compound | 765948-99-0 | Benchchem [benchchem.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 4. fiveable.me [fiveable.me]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Analysis of 4-Bromo-7-nitroisoindolin-1-one: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the expected ¹H NMR and mass spectrometry data for the compound 4-Bromo-7-nitroisoindolin-1-one. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on its chemical structure, alongside standardized experimental protocols for data acquisition. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Predicted Spectroscopic and Spectrometric Data

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance, which will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Relative Abundance |

| [M]⁺ | 255.95 | 257.95 | ~100% |

| [M+H]⁺ | 256.96 | 258.96 | Variable |

| [M+Na]⁺ | 278.94 | 280.94 | Variable |

Table 1: Predicted Mass Spectrometry Data for this compound.

Hypothetical ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to display signals corresponding to the aromatic and methylene protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the lactam ring. The following is a hypothetical ¹H NMR data table based on established principles of NMR spectroscopy.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 7.8 - 8.0 | d | ~8.0 | 1H |

| H-6 | 7.4 - 7.6 | d | ~8.0 | 1H |

| -CH₂- | 4.5 - 4.7 | s | - | 2H |

| -NH- | 8.5 - 9.5 | br s | - | 1H |

Table 2: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆). Note: This data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of ¹H NMR and mass spectrometry data for solid organic compounds such as this compound.

¹H NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum at room temperature.

-

Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the signals and reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

-

Alternatively, dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) and inject it into the instrument.

-

-

Ionization:

-

Utilize an electron ionization (EI) source.

-

Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

Detect the separated ions using an electron multiplier or other suitable detector.

-

Record the abundance of each ion as a function of its m/z.

-

-

Data Analysis:

-

Generate a mass spectrum plotting relative intensity versus m/z.

-

Identify the molecular ion peak and characteristic fragment ions.

-

Analyze the isotopic pattern to confirm the presence of bromine.

-

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the described ¹H NMR and mass spectrometry experiments.

Caption: Workflow for ¹H NMR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

References

An In-depth Technical Guide to the Material Safety of 4-Bromo-7-nitroisoindolin-1-one

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 4-Bromo-7-nitroisoindolin-1-one was found in the public domain at the time of this writing. The following information is a synthesis of data from structurally related compounds and general principles of chemical safety. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a supplier-provided SDS. Always consult the specific SDS provided by the manufacturer before handling this chemical.

This technical guide provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency responses related to this compound, based on an analysis of its structural motifs and data from analogous compounds.

Hazard Identification and Assessment

This compound is a complex organic molecule featuring a brominated aromatic ring, a nitro group, and an isoindolinone core. Each of these structural components contributes to its potential reactivity and toxicity. Aromatic nitro compounds are known for their potential to cause methemoglobinemia, leading to cyanosis and anemia. They can also be toxic and are often listed as priority pollutants for environmental remediation due to their resistance to biodegradation and potential for mutagenicity.[1] Brominated aromatic compounds are also of concern due to their potential for bioaccumulation and toxicity.[2][3]

Based on data from similar compounds, this compound is anticipated to be:

-

Harmful if swallowed, inhaled, or in contact with skin. [4][5][6]

-

A cause of skin irritation and serious eye irritation. [5][6]

-

A potential respiratory tract irritant. [6]

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

Caption: Hazard assessment logic for this compound.

Comparative Physical and Chemical Properties

The following table summarizes the physical and chemical properties of structurally related compounds to provide an estimate of the expected properties of this compound.

| Property | 4-Bromoisoindolin-1-one | 7-Nitroisoindolin-1-one | 1-Bromo-4-nitrobenzene |

| Molecular Formula | C₈H₆BrNO | C₈H₆N₂O₃ | C₆H₄BrNO₂ |

| Molecular Weight | 212.04 g/mol [4] | 178.14 g/mol [5] | 202.01 g/mol |

| Appearance | White solid[7] | Not specified | Light yellow solid |

| Melting Point | Not specified | Not specified | 125 - 127 °C |

| Boiling Point | 448.9 °C at 760 mmHg[4] | Not specified | 255 - 256 °C |

| Density | 1.7 g/cm³[4] | Not specified | Not specified |

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for this compound are not available, standard procedures for handling hazardous chemical powders should be strictly followed.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is necessary.

3.2. Safe Handling Workflow

The following diagram outlines a standard workflow for the safe handling of a hazardous chemical powder like this compound.

Caption: General workflow for safely handling hazardous chemical powders.

3.3. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

3.4. Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Alert others in the area and evacuate the immediate vicinity.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spread of the powder. Do not use dry sweeping, as this can create airborne dust.[9]

-

Clean-up:

-

Wear appropriate PPE, including respiratory protection.

-

Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).[10]

-

Carefully sweep the material into a suitable, labeled container for hazardous waste disposal.[11]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Dispose: Dispose of all contaminated materials as hazardous waste according to local regulations.

Stability and Reactivity

-

Stability: Likely stable under normal laboratory conditions.

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Conditions to Avoid: Heat, flames, and sparks.[4]

-

Hazardous Decomposition Products: Combustion may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[4]

Toxicological Information

No specific toxicological data for this compound are available. However, based on its structure:

-

Aromatic Nitro Compounds: These compounds are known to be toxic. The primary health hazard is cyanosis due to the formation of methemoglobin. Chronic exposure can lead to anemia. Some nitroaromatic compounds are also considered mutagenic and potentially carcinogenic.[1]

-

Brominated Aromatic Compounds: Toxicity can vary widely. Some brominated compounds are known to be persistent in the environment and can bioaccumulate.[2][3] Long-term exposure to certain brominated compounds has been associated with various health effects.[12]

Given these considerations, this compound should be handled as a toxic substance with potential for long-term health effects.

Conclusion

This compound is a compound that requires careful handling due to the potential hazards associated with its brominated and nitrated aromatic structure. Researchers, scientists, and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls like chemical fume hoods. In the absence of a specific MSDS, a cautious approach based on the known hazards of similar compounds is essential for ensuring laboratory safety.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sunstreamglobal.com [sunstreamglobal.com]

- 3. specialchem.com [specialchem.com]

- 4. 4-Bromo-1-isoindolinone | CAS#:337536-15-9 | Chemsrc [chemsrc.com]

- 5. achmem.com [achmem.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 8. angenechemical.com [angenechemical.com]

- 9. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 10. offices.austincc.edu [offices.austincc.edu]

- 11. ehs.mst.edu [ehs.mst.edu]

- 12. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 4-Bromo-7-nitroisoindolin-1-one: An Application Note for Researchers

For Immediate Release

This application note provides a detailed, two-step synthesis protocol for 4-Bromo-7-nitroisoindolin-1-one, a valuable intermediate in pharmaceutical and drug discovery research. The protocol is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide from starting materials to the final product.

Abstract

The synthesis of this compound is achieved through a robust two-step process. The initial step involves the synthesis of the key intermediate, 4-bromoisoindolin-1-one, from 3-bromo-2-methylbenzoic acid. This is followed by a regioselective nitration of the intermediate to yield the final product. This document outlines the detailed experimental procedures, presents all quantitative data in structured tables, and includes a visual workflow diagram for clarity.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. The presence of the bromo and nitro functional groups at specific positions on the isoindolin-1-one scaffold allows for diverse chemical modifications, making it a versatile intermediate in the development of novel therapeutics. The synthetic route described herein is based on established chemical principles and provides a reliable method for the preparation of this compound in a laboratory setting.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Synthesis of 4-bromoisoindolin-1-one: Starting from 3-bromo-2-methylbenzoic acid, the intermediate is prepared via a multi-step sequence involving esterification, benzylic bromination, and cyclization.

-

Nitration of 4-bromoisoindolin-1-one: The intermediate is then subjected to electrophilic aromatic substitution to introduce a nitro group at the C-7 position.

Experimental Protocols

Step 1: Synthesis of 4-bromoisoindolin-1-one

This procedure is adapted from established methods for the synthesis of substituted isoindolin-1-ones.[1][2]

Part A: Methyl 3-bromo-2-methylbenzoate

-

Suspend 3-bromo-2-methylbenzoic acid (1 equivalent) in methanol (approx. 8.5 mL per gram of acid).

-

Slowly add concentrated sulfuric acid (approx. 1.6 mL per gram of acid) to the suspension at room temperature over 4 minutes.

-

Heat the reaction mixture to 90°C and stir for 4 hours.

-

Cool the reaction in an ice water bath and quench with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-bromo-2-methylbenzoate.

Part B: Methyl 3-bromo-2-(bromomethyl)benzoate

-

Dissolve the methyl 3-bromo-2-methylbenzoate (1 equivalent) in carbon tetrachloride (approx. 12.6 mL per gram of ester).

-

Add N-bromosuccinimide (NBS, 1.15 equivalents) and benzoyl peroxide (0.05 equivalents).

-

Heat the reaction mixture to 75-85°C and stir for approximately 3 hours and 45 minutes.

-

Cool the reaction to room temperature and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography (eluent: ethyl acetate/hexanes gradient) to yield methyl 3-bromo-2-(bromomethyl)benzoate.

Part C: 4-bromoisoindolin-1-one

-

Dissolve methyl 3-bromo-2-(bromomethyl)benzoate (1 equivalent) in tetrahydrofuran (THF, approx. 25 mL per gram of ester) and cool to 0°C in an ice bath.[2][3]

-

Add 30% aqueous ammonia (approx. 3.6 mL per gram of ester) to the solution.[2][3]

-

Stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.[2][3]

-

Remove the THF by evaporation under reduced pressure.

-

Partition the resulting white residue between ethyl acetate and 2M citric acid.[3]

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Dissolve the resulting orange oil in a minimum amount of dichloromethane and purify by flash chromatography on silica gel (eluent: dichloromethane/methanol gradient, e.g., 9:1) to afford 4-bromoisoindolin-1-one as a white solid.[3]

Step 2: Synthesis of this compound

This protocol is based on general procedures for the nitration of aromatic compounds.[4]

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (98%, approx. 5 mL per gram of substrate) to 0°C in an ice-salt bath.

-

Slowly add 4-bromoisoindolin-1-one (1 equivalent) to the cold sulfuric acid while stirring, ensuring the temperature remains below 5°C.

-

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 equivalents) to concentrated sulfuric acid (98%, approx. 2 mL per gram of substrate) while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 4-bromoisoindolin-1-one over 30 minutes, maintaining the internal temperature between 0 and 5°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Data Presentation

Table 1: Reactants and Products for the Synthesis of 4-bromoisoindolin-1-one

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio |

| 3-bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | Starting Material | 1.0 |

| Methyl 3-bromo-2-(bromomethyl)benzoate | C₉H₈Br₂O₂ | 307.97 | Intermediate | 1.0 |

| 4-bromoisoindolin-1-one | C₈H₆BrNO | 212.05 | Product (Step 1) | - |

Table 2: Reactants and Products for the Synthesis of this compound

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio |

| 4-bromoisoindolin-1-one | C₈H₆BrNO | 212.05 | Starting Material | 1.0 |

| Nitric Acid (70%) | HNO₃ | 63.01 | Reagent | 1.1 |

| This compound | C₈H₅BrN₂O₃ | 257.05 | Final Product | - |

Experimental Workflow and Signaling Pathways

Caption: Synthetic pathway for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

N-bromosuccinimide is a lachrymator and should be handled with caution.

-

Benzoyl peroxide is a potentially explosive solid and should not be heated directly.

-

Follow all institutional safety guidelines for handling and disposal of chemicals.

This detailed protocol provides a clear and reproducible method for the synthesis of this compound, facilitating its accessibility for further research and development in the pharmaceutical industry.

References

- 1. This compound | 765948-99-0 | Benchchem [benchchem.com]

- 2. 4-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: Electrophilic Nitration of 4-Bromoisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophilic nitration of 4-bromoisoindolin-1-one, a key intermediate in pharmaceutical synthesis.[1] The described methodology is based on established principles of electrophilic aromatic substitution, utilizing a mixed acid approach for the introduction of a nitro group onto the aromatic ring.[2][3] This protocol outlines the reaction setup, purification, and characterization of the resulting nitro-substituted 4-bromoisoindolin-1-one, offering a foundational procedure for the synthesis of novel derivatives for drug discovery and development.

Introduction

4-Bromoisoindolin-1-one is a valuable synthetic intermediate in the preparation of various pharmaceutically active compounds.[1] The modification of its aromatic ring through electrophilic substitution reactions, such as nitration, opens avenues for the synthesis of a diverse library of derivatives. The introduction of a nitro group not only serves as a handle for further functionalization (e.g., reduction to an amine) but can also significantly modulate the biological activity of the parent molecule.

The electrophilic nitration of aromatic compounds is a well-established transformation, typically achieved by the reaction of the substrate with a mixture of concentrated nitric acid and sulfuric acid.[2][3] This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2][4][5][6] The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the aromatic ring.[7][8] In the case of 4-bromoisoindolin-1-one, the bromo substituent is an ortho, para-director, while the lactam moiety's influence must also be considered.

This application note provides a step-by-step guide for the laboratory-scale synthesis of nitro-4-bromoisoindolin-1-one, including reagent quantities, reaction conditions, and purification methods.

Data Presentation

Table 1: Reagent Quantities and Properties

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Density (g/mL) |

| 4-Bromoisoindolin-1-one | C₈H₆BrNO | 212.05 | 1.0 g | 4.72 mmol | N/A |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 5 mL | 91.8 mmol | 1.84 |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 0.5 mL | 7.85 mmol | 1.51 |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | N/A | 1.33 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | N/A | ~1.0 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | N/A | N/A |

Table 2: Predicted Product Information

| Product Name | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 4-Bromo-x-nitroisoindolin-1-one | C₈H₅BrN₂O₃ | 257.04 | 1.21 |

Note: The exact position of nitration ('x') is predicted based on directing group effects but should be confirmed experimentally.

Experimental Protocol

Materials and Equipment

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel (100 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Thin-layer chromatography (TLC) plates

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Reagent Preparation

Nitrating Mixture: In a clean, dry Erlenmeyer flask, carefully add 5 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 0.5 mL of concentrated nitric acid dropwise to the cold sulfuric acid with gentle swirling. Keep the nitrating mixture in the ice bath until use.

Reaction Procedure

-

Dissolution of Starting Material: To a 50 mL round-bottom flask, add 1.0 g (4.72 mmol) of 4-bromoisoindolin-1-one and a magnetic stir bar. Add 10 mL of concentrated sulfuric acid and stir at room temperature until the starting material is completely dissolved.

-

Nitration Reaction: Cool the solution of 4-bromoisoindolin-1-one in sulfuric acid to 0 °C using an ice bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.

-

Work-up: Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with stirring.

-

A precipitate should form. Allow the ice to melt completely.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

-

Extraction (if no precipitate forms or to recover more product): If a precipitate does not form or is minimal, transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

The appropriate eluent system should be determined by TLC analysis of the crude product. A gradient of ethyl acetate in hexanes is a good starting point.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the purified nitro-4-bromoisoindolin-1-one.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, such as:

-

¹H NMR and ¹³C NMR spectroscopy: To determine the chemical structure and regiochemistry of the nitration.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., nitro group, lactam carbonyl).

-

Melting Point: To assess the purity of the compound.

Mandatory Visualizations

Reaction Workflow

Caption: Experimental workflow for the electrophilic nitration of 4-bromoisoindolin-1-one.

Reaction Mechanism

Caption: General mechanism of electrophilic aromatic nitration.

Note: The images in the DOT script are placeholders. For a functional diagram, these would need to be replaced with actual chemical structure images.

Discussion

The protocol provided is a standard procedure for the nitration of an aromatic compound. The regioselectivity of the reaction on the 4-bromoisoindolin-1-one ring is a critical aspect to consider. The bromine atom is an ortho, para-directing deactivator due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The lactam ring is a deactivating group and will direct meta to the carbonyl and ortho, para to the nitrogen. A comprehensive analysis of the combined directing effects and steric hindrance is necessary to predict the major product isomer. Experimental characterization, particularly through NMR spectroscopy, is essential to definitively determine the position of the newly introduced nitro group. The reaction conditions, such as temperature and reaction time, may be optimized to improve yield and selectivity.

References

- 1. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nitration - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Palladium-Catalyzed Isoindolinone Ring Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of isoindolinones utilizing palladium catalysis. The isoindolinone scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceuticals. Palladium-catalyzed reactions have emerged as powerful and versatile tools for the construction of this heterocyclic system, offering significant advantages in terms of efficiency, functional group tolerance, and substrate scope.

This document outlines three key palladium-catalyzed methodologies for the formation of the isoindolinone ring system:

-

Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates and Primary Amines

-

Palladium-Catalyzed Dehydrogenative C–H Cyclization

-

Palladium-Catalyzed Carbonylative C-H Activation of Benzylamines using a CO Surrogate

Each section includes detailed experimental protocols, tabulated data summarizing reaction scope and yields, and diagrams illustrating the reaction pathways and experimental workflows.

Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates and Primary Amines

This one-step method provides an efficient route to a variety of 2-substituted isoindolinones through the palladium-catalyzed aminocarbonylation of readily available o-halobenzoates and primary amines. The reaction proceeds under a carbon monoxide atmosphere and demonstrates good tolerance for various functional groups.[1]

Experimental Protocol

Materials:

-

o-Halobenzoate (e.g., methyl 2-iodobenzoate)

-

Primary amine

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous

-

Carbon monoxide (CO) gas

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

-

CO balloon

Procedure:

-

To a dry reaction vessel, add the o-halobenzoate (0.5 mmol, 1.0 equiv), cesium carbonate (1.0 mmol, 2.0 equiv), palladium(II) acetate (0.025 mmol, 5 mol%), and 1,3-bis(diphenylphosphino)propane (0.05 mmol, 10 mol%).

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene (6 mL) and the primary amine (0.6 mmol, 1.2 equiv) via syringe.

-

Purge the reaction vessel with carbon monoxide gas for 2-3 minutes, and then maintain a positive pressure of CO using a balloon.

-

Heat the reaction mixture to 95 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within 24 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (10 mL).

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Substrate Scope and Yields

The following table summarizes the yields obtained for the synthesis of various isoindolinone derivatives using the described protocol.

| o-Halobenzoate | Amine | Product | Yield (%) |

| Methyl 2-iodobenzoate | Benzylamine | 2-Benzylisoindoline-1,3-dione | 85 |

| Methyl 2-iodobenzoate | Phenethylamine | 2-Phenethylisoindoline-1,3-dione | 81[1] |

| Methyl 2-iodobenzoate | Cyclohexylamine | 2-Cyclohexylisoindoline-1,3-dione | 92[1] |

| Methyl 2-iodobenzoate | p-Methoxybenzylamine | 2-(4-Methoxybenzyl)isoindoline-1,3-dione | 68[1] |

| Methyl 2-bromobenzoate | Benzylamine | 2-Benzylisoindoline-1,3-dione | 75 |

| Ethyl 2-iodobenzoate | Allylamine | 2-Allylisoindoline-1,3-dione | 78 |

Reaction Pathway

Caption: Catalytic cycle for carbonylative cyclization.

Palladium-Catalyzed Dehydrogenative C–H Cyclization

This method describes the synthesis of isoindolinones through an intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides. A notable feature of this reaction is the use of a heterogeneous Pd/C catalyst and the absence of a stoichiometric oxidant, with the likely evolution of hydrogen gas.[2]

Experimental Protocol

Materials:

-

2-Benzyl-N-mesylbenzamide derivative

-

Palladium on carbon (Pd/C, 10 mol%)

-

Potassium acetate (KOAc) or Sodium phosphate dibasic (Na₂HPO₄)

-

p-Xylene, degassed

-

Inert atmosphere (e.g., Argon)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

To a reaction tube, add the 2-benzyl-N-mesylbenzamide (0.25 mmol, 1.0 equiv), 10% Pd/C (0.025 mmol, 10 mol%), and potassium acetate (0.05 mmol, 20 mol%).

-

Seal the tube and evacuate and backfill with argon three times.

-

Add degassed p-xylene (5 mL) via syringe.

-

Heat the reaction mixture to 140 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Substrate Scope and Yields

This oxidant-free method is compatible with a range of substrates, including those with electron-donating and electron-withdrawing groups, as well as heterocyclic moieties.[2]

| Substrate (2-Benzyl-N-mesylbenzamide derivative) | Product | Yield (%) |

| N-Mesyl-2-benzylbenzamide | 2-Mesyl-3-phenylisoindolin-1-one | 75[2] |

| N-Mesyl-2-(4-methylbenzyl)benzamide | 2-Mesyl-3-(p-tolyl)isoindolin-1-one | 86 |

| N-Mesyl-2-(4-methoxybenzyl)benzamide | 2-Mesyl-3-(4-methoxyphenyl)isoindolin-1-one | 80 |

| N-Mesyl-2-(4-chlorobenzyl)benzamide | 2-Mesyl-3-(4-chlorophenyl)isoindolin-1-one | 92 |

| N-Mesyl-2-(thiophen-2-ylmethyl)benzamide | 2-Mesyl-3-(thiophen-2-yl)isoindolin-1-one | 78 |

| N-Mesyl-2-((1H-indol-3-yl)methyl)benzamide | 2-Mesyl-3-(1H-indol-3-yl)isoindolin-1-one | 71 |

Plausible Reaction Mechanism

Caption: Proposed mechanism for dehydrogenative C-H cyclization.

Palladium-Catalyzed Carbonylative C-H Activation of Benzylamines using a CO Surrogate

To circumvent the use of hazardous carbon monoxide gas, this method employs benzene-1,3,5-triyl triformate (TFBen) as a convenient and solid CO surrogate. The reaction proceeds via a palladium-catalyzed C-H carbonylation of benzylamines to afford a variety of isoindolinone derivatives in good yields.[3][4]

Experimental Protocol

Materials:

-

Benzylamine derivative

-

Benzene-1,3,5-triyl triformate (TFBen)

-

Palladium(II) chloride (PdCl₂)

-

Copper(II) acetate (Cu(OAc)₂)

-

Toluene/DMSO solvent mixture

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In an oven-dried reaction vessel, combine the benzylamine derivative (0.5 mmol, 1.0 equiv), TFBen (1.0 mmol, 2.0 equiv), PdCl₂ (0.05 mmol, 10 mol%), and Cu(OAc)₂ (0.75 mmol, 1.5 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon).

-

Add a solvent mixture of toluene/DMSO (10:1, 2.2 mL).

-

Stir the reaction mixture at 110 °C for 20 hours.

-

After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Substrate Scope and Yields

This gas-free carbonylation method is applicable to a broad range of benzylamine substrates, tolerating both electron-donating and electron-withdrawing substituents.[3]

| Benzylamine Derivative | Product | Yield (%) |

| Benzylamine | Isoindolin-1-one | 85 |

| 4-Methylbenzylamine | 5-Methylisoindolin-1-one | 95[3] |

| 4-Methoxybenzylamine | 5-Methoxyisoindolin-1-one | 82 |

| 4-Chlorobenzylamine | 5-Chloroisoindolin-1-one | 78 |

| N-Methylbenzylamine | 2-Methylisoindolin-1-one | 72 |

| N-Ethylbenzylamine | 2-Ethylisoindolin-1-one | 68 |

General Experimental Workflow

Caption: General workflow for palladium-catalyzed synthesis.

References

- 1. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]